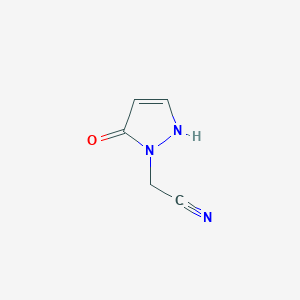

2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a hydroxy group at the 5-position and an acetonitrile group at the 2-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.

Industrial Production Methods

Industrial production methods for pyrazole derivatives often employ green chemistry principles, such as metal-free and solvent-free reactions, to enhance efficiency and reduce environmental impact. Multicomponent reactions (MCR) and one-pot processes are also utilized to streamline synthesis and improve yield .

Chemical Reactions Analysis

Nucleophilic Substitution

The acetonitrile group (-CN) in the molecule is a strong nucleophile, enabling substitution reactions under appropriate conditions. For example, in analogous compounds like 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile, the nitrile group undergoes nucleophilic attack by reagents such as hydroxylamine or amines to form substituted derivatives.

Reaction Pathway :

CN+Nu−→C(Nu)+Byproducts

Conditions: Polar aprotic solvents (e.g., DMF), alkali/acid catalysts.

Functionalization of the Hydroxyl Group

The hydroxyl group (-OH) on the pyrazole ring can participate in:

-

Acetylation : Reaction with acetyl chloride or acetic anhydride to form an acetyl derivative .

-

Esterification : Conversion to alkyl/aryl esters using acid chlorides or anhydrides.

-

Oxidation : Potential oxidation to a ketone using oxidizing agents like KMnO₄, though this may destabilize the pyrazole ring.

Example :

Pyrazole-OH+AcCl→Pyrazole-OAc+HCl(in presence of pyridine)

Electrophilic Aromatic Substitution

The pyrazole ring may undergo electrophilic substitution at positions activated by the hydroxyl group (e.g., para to -OH). Reactions could include:

-

Nitration : With concentrated nitric acid/sulfuric acid mixtures.

-

Sulfonation : Using fuming sulfuric acid.

-

Alkylation : Friedel-Crafts alkylation (though steric hindrance may limit reactivity).

Cycloaddition Reactions

Pyrazoles are known participants in cycloaddition reactions, such as [3+2] or [4+2] processes. For example, diazoacetonitrile derivatives undergo transition-metal-free cycloadditions with nitroolefins to form cyanopyrazoles . While not directly observed for this compound, analogous reactivity could enable:

-

Dipolar Cycloadditions : With dipolarophiles (e.g., azomethine ylides).

-

Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling) if aryl halides are present.

Hydrolytic Reactions

The nitrile group can undergo hydrolysis under acidic/basic conditions to form amides or carboxylic acids:

CN+H2OH+/OH−COOH(acid/base conditions)

This transformation is critical for generating biologically active derivatives (e.g., amides for enzyme inhibition) .

Oxidation and Reduction

The hydroxyl group may undergo oxidation to a carbonyl group (e.g., ketone), while the pyrazole ring itself is generally resistant to reduction.

Data Table: Key Reactions and Conditions

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Nucleophilic Substitution | Hydroxylamine, Amines | Alkali/Acid, DMF | Substituted nitriles |

| Acetylation | Acetyl chloride, Pyridine | Room temperature | Acetylated hydroxyl group |

| Cycloaddition | Nitroolefins, Diazoacetonitrile | Mild conditions | Cyanopyrazole derivatives |

| Hydrolysis | H₂SO₄/H₂O, NaOH | Acidic/Basic, Heat | Amides/Carboxylic acids |

Mechanistic Insights

The reactivity of the compound is governed by:

-

Nitrile Group : High electron density enables nucleophilic attack.

-

Hydroxyl Group : Acts as a directing group in electrophilic substitution and participates in condensation reactions.

-

Pyrazole Ring : Electron-deficient due to conjugated nitrogen atoms, limiting electrophilic substitution but enabling cycloaddition processes.

Scientific Research Applications

2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of 2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the nitrile group can participate in various binding interactions. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Pyrazole: A basic structure with two adjacent nitrogen atoms in a five-membered ring.

Imidazole: Similar to pyrazole but with nitrogen atoms at positions 1 and 3.

Indazole: A fused bicyclic compound with a benzene ring fused to a pyrazole ring

Uniqueness

2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a pyrazole ring with a hydroxyl group at the 5-position and an acetonitrile group at the 2-position, this compound has shown promise in various pharmacological applications, particularly as an antimicrobial agent and in antiparasitic drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The mechanism of action is believed to involve disruption of cellular processes or membranes, leading to cell death.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Bacillus subtilis | 16 µg/mL |

Antiparasitic Activity

In addition to its antibacterial properties, this compound has been investigated for its antileishmanial and antimalarial activities. Studies suggest that it may act as a pharmacophore in drug development against these diseases, potentially inhibiting key metabolic pathways in parasites .

Table 2: Antiparasitic Activity

| Parasite | Activity Type | Reference |

|---|---|---|

| Leishmania donovani | Antileishmanial | |

| Plasmodium falciparum | Antimalarial |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Molecular docking studies have shown that this compound binds effectively to targets involved in microbial metabolism and replication, which is crucial for its antimicrobial and antiparasitic effects .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, highlighting its versatility in generating derivatives that may possess enhanced biological activity. Derivatives of this compound are being explored for their potential therapeutic applications.

Table 3: Synthesis Methods

| Method | Description | Reference |

|---|---|---|

| Condensation Reaction | Reaction between hydrazine derivatives and acetonitrile | |

| Cyclization | Formation via cyclization of substituted hydrazines |

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives, including this compound. For instance, a study reported the synthesis and evaluation of various pyrazole derivatives against Mycobacterium tuberculosis, where compounds similar to this compound exhibited promising anti-tubercular activities .

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile in laboratory settings?

- Methodological Answer: Standard safety measures include wearing nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks. Avoid prolonged skin contact due to potential skin/eye irritation (Category 2A hazards). Store in airtight containers at 2–8°C, away from light, to prevent degradation. Refer to SDS guidelines for pyrazole-acetonitrile analogs for spill management and disposal .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer: A common approach involves Michael addition reactions using trimethylsilyl cyanide (TMSCN) or ethyl acetoacetate with pyrazole derivatives. For example, refluxing 5-hydroxypyrazole with chloroacetonitrile in acetonitrile under basic conditions (e.g., sodium carbonate) at 60–80°C for 6–12 hours. Monitor reaction progress via TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1 v/v) .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

- Methodological Answer: Use thin-layer chromatography (TLC) with iodine visualization for preliminary purity checks. Confirm purity via HPLC (C18 column, acetonitrile/water gradient). Structural validation requires 1H/13C NMR (DMSO-d6 or CDCl3) to identify pyrazole ring protons (δ 6.5–7.5 ppm) and nitrile signals (δ 3.5–4.5 ppm). Mass spectrometry (ESI-MS) provides molecular ion confirmation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze electron density distribution and identify reactive sites. Molecular dynamics (MD) simulations in solvents like acetonitrile or DMF can model reaction pathways. Validate predictions experimentally by tracking substituent effects on reaction rates (e.g., nitro vs. hydroxy groups) .

Q. What strategies optimize the hydrogen-bonding network in this compound crystals?

- Methodological Answer: Use X-ray crystallography (SHELX software suite) to resolve crystal packing. Co-crystallize with hydrogen-bond acceptors (e.g., DMSO) to stabilize the hydroxyl group. Adjust crystallization solvents (e.g., ethanol/water mixtures) to control polymorphism. Refinement parameters (R-factor < 0.05) ensure accuracy .

Q. How do structural modifications enhance the biological activity of this compound derivatives?

- Methodological Answer: Conduct structure-activity relationship (SAR) studies by substituting the pyrazole ring (e.g., methyl, cyclopropyl groups) or replacing the nitrile with amides. Evaluate derivatives as androgen receptor antagonists via competitive binding assays (IC50 values) and molecular docking (AutoDock Vina). Prioritize modifications that improve binding affinity while maintaining solubility (logP < 3) .

Q. What analytical challenges arise in quantifying this compound degradation products under acidic conditions?

- Methodological Answer: Use HPLC-MS/MS with a polar stationary phase (e.g., HILIC) to separate hydrolyzed byproducts (e.g., carboxylic acids). Optimize mobile-phase pH (4.5–6.5) to stabilize the nitrile group. Quantify degradation kinetics at 25–40°C and model using first-order rate equations. Compare with stability data from related pyrazole-acetonitriles .

Properties

Molecular Formula |

C5H5N3O |

|---|---|

Molecular Weight |

123.11 g/mol |

IUPAC Name |

2-(3-oxo-1H-pyrazol-2-yl)acetonitrile |

InChI |

InChI=1S/C5H5N3O/c6-2-4-8-5(9)1-3-7-8/h1,3,7H,4H2 |

InChI Key |

QUYBLCGIRONDTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNN(C1=O)CC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.